molecular formula C18H19ClN2O3 B250373 N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea

货号 B250373
分子量: 346.8 g/mol
InChI 键: IREGWBXWWBLUGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. TAK-659 has been extensively studied for its potential in treating various types of cancers and autoimmune diseases.

作用机制

Further studies are needed to understand the precise mechanism of action of TAK-659 and its effects on the immune system.
5. Drug development: TAK-659 can serve as a lead compound for the development of new N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea inhibitors with improved efficacy and safety profiles.
In conclusion, TAK-659 is a promising small molecule inhibitor that targets N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea and has potential in treating various types of cancers and autoimmune diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.

实验室实验的优点和局限性

One of the advantages of TAK-659 is its specificity for N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea, which minimizes off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, TAK-659 may have limitations in terms of its efficacy and safety in clinical trials, as well as potential drug-drug interactions.

未来方向

There are several future directions for TAK-659 research, including:
1. Combination therapy: TAK-659 may be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
2. Biomarker identification: Biomarkers can be used to identify patients who are likely to respond to TAK-659 treatment and monitor their response.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of TAK-659 in different types of cancers and autoimmune diseases.
4.

合成方法

The synthesis of TAK-659 involves several steps, including the reaction of 4-chloroaniline with 2-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate product, which is then reacted with urea to produce TAK-659. The final product is obtained through purification and characterization processes.

科学研究应用

TAK-659 has shown promising results in preclinical studies for the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.

属性

分子式

C18H19ClN2O3

分子量

346.8 g/mol

IUPAC 名称

1-(4-chlorophenyl)-3-[2-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H19ClN2O3/c19-13-7-9-14(10-8-13)20-18(22)21-16-5-1-2-6-17(16)24-12-15-4-3-11-23-15/h1-2,5-10,15H,3-4,11-12H2,(H2,20,21,22)

InChI 键

IREGWBXWWBLUGA-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl

规范 SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。